

# WAY-100635 Maleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | WAY-100635 maleate |           |
| Cat. No.:            | B1683584           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

WAY-100635 is a piperazine derivative that has been extensively utilized as a research tool in neuroscience and pharmacology. Initially characterized as a potent and selective "silent" antagonist for the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more complex pharmacological profile.[1][2][3] Notably, WAY-100635 also functions as a potent full agonist at the dopamine D4 receptor.[4][5] This dual activity necessitates careful consideration in the design and interpretation of studies employing this compound. This guide provides an indepth overview of the chemical properties, pharmacological data, experimental protocols, and signaling pathways associated with **WAY-100635 maleate**.

### **Chemical and Physical Properties**

There is some discrepancy in the literature and commercial listings regarding the CAS number for **WAY-100635 maleate**. Both 1092679-51-0 and 634908-75-1 are frequently cited for the maleate salt. Researchers should verify the specific CAS number with their supplier. The properties of the maleate salt are summarized below.



| Property          | Value                                                                                                  | Citations    |
|-------------------|--------------------------------------------------------------------------------------------------------|--------------|
| Chemical Name     | N-[2-[4-(2-Methoxyphenyl)-1-<br>piperazinyl]ethyl]-N-2-<br>pyridinylcyclohexanecarboxami<br>de maleate | [3]          |
| Synonyms          | WAY 100635 maleate                                                                                     | [6][7]       |
| CAS Number        | 1092679-51-0 or 634908-75-1                                                                            | [3][6][7][8] |
| Molecular Formula | C25H34N4O2 · C4H4O4                                                                                    | [3][8]       |
| Molecular Weight  | 538.64 g/mol                                                                                           | [3][8]       |
| Appearance        | White to off-white solid/powder                                                                        | [6]          |
| Solubility        | Soluble in water (up to 25 mM or 50 mM) and DMSO.                                                      | [7]          |

## **Pharmacological Data**

WAY-100635 exhibits high affinity for the 5-HT1A receptor, where it acts as a silent antagonist, and for the dopamine D4 receptor, where it acts as a full agonist. Its selectivity for the 5-HT1A receptor is over 100-fold compared to other 5-HT receptor subtypes and other major neurotransmitter receptors.[2]

**Table 1: Receptor Binding Affinities of WAY-100635** 



| Receptor                   | Species                         | Assay Type                      | Ligand            | Affinity<br>Value | Citations |
|----------------------------|---------------------------------|---------------------------------|-------------------|-------------------|-----------|
| 5-HT1A                     | Rat                             | Displacement                    | [³H]8-OH-<br>DPAT | pIC50: 8.87       | [2][7]    |
| Rat                        | Displacement                    | [³H]8-OH-<br>DPAT               | IC50: 1.35 nM     | [1]               |           |
| Rat                        | Displacement                    | K <sub>i</sub> : 0.84 nM        | [7]               |                   |           |
| Rat                        | Saturation                      | [ <sup>3</sup> H]WAY-<br>100635 | Kp: 0.37 nM       | [9]               |           |
| Human                      | Saturation                      | [ <sup>3</sup> H]WAY-<br>100635 | Kd: 1.1 nM        | [10]              | -         |
| Dopamine D <sub>21</sub>   | Binding                         | K <sub>i</sub> : 940 nM         | [4][5]            |                   |           |
| Dopamine D₃                | Binding                         | K <sub>i</sub> : 370 nM         | [4][5]            | -                 |           |
| Dopamine<br>D4.2           | Binding                         | K <sub>i</sub> : 16 nM          | [4][5]            |                   |           |
| Saturation                 | [ <sup>3</sup> H]WAY-<br>100635 | Kp: 2.4 nM                      | [4][5]            | _                 |           |
| Dopamine<br>D4.4           | Binding                         | K <sub>i</sub> : 3.3 nM         | [5]               | -                 |           |
| α <sub>1</sub> -Adrenergic | pIC50: 6.6                      |                                 |                   | _                 |           |
| 5-HT <sub>2a</sub>         | Binding                         | K <sub>i</sub> : 6260 nM        | [8]               | _                 |           |
| 5-HT <sub>2e</sub>         | Binding                         | K <sub>i</sub> : 24 nM          | [8]               |                   |           |

**Table 2: Functional Activity of WAY-100635** 



| Receptor         | Activity                           | Assay                  | Cell Line                  | Potency<br>(EC <sub>50</sub> ) | Citations |
|------------------|------------------------------------|------------------------|----------------------------|--------------------------------|-----------|
| 5-HT1A           | Silent<br>Antagonist               | Dorsal Raphe<br>Firing | Anesthetized<br>Rat        | -                              | [2]       |
| Antagonist       | [ <sup>35</sup> S]GTPγS<br>Binding | pA <sub>2</sub> : 9.71 | [2][7]                     |                                |           |
| Dopamine<br>D4.4 | Full Agonist                       | cAMP<br>accumulation   | HEK-D <sub>4.4</sub> cells | 9.7 nM                         | [4][5]    |

## **Signaling Pathways**

WAY-100635 interacts with two distinct G-protein coupled receptor (GPCR) signaling pathways. As an antagonist at the 5-HT1A receptor, it blocks the endogenous signaling of serotonin. Conversely, as an agonist at the dopamine D4 receptor, it mimics the action of dopamine. Both receptors are coupled to the  $G_i/_o$  alpha subunit, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



Click to download full resolution via product page

Signaling pathways modulated by WAY-100635.



### **Experimental Protocols**

WAY-100635 is a versatile tool used in a variety of experimental paradigms. Below are methodologies for key experiments cited in the literature.

### In Vitro Radioligand Binding Assay ([3H]WAY-100635)

This protocol is used to determine the affinity (KD) and density ( $B_{max}$ ) of 5-HT1A receptors in tissue homogenates.

- Tissue Preparation: Rat hippocampal membranes are prepared and suspended in a buffer solution. Protein concentration is determined using a standard assay (e.g., BCA assay).
- Saturation Binding:
  - Aliquots of membrane homogenate (e.g., 50-120 µg protein) are incubated with increasing concentrations of [3H]WAY-100635 in a final volume of 250 µL.[11]
  - Incubation is typically carried out at 30°C for 60 minutes.[11]
  - Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 μM serotonin).
- Assay Termination: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[11] Filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.
- Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression (e.g., Scatchard analysis) to derive KD and B<sub>max</sub> values.[9]

### In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol assesses the antagonist properties of WAY-100635 at the somatodendritic 5-HT1A autoreceptors on serotonergic neurons.







Animal Preparation: Male rats are anesthetized (e.g., with chloral hydrate). A recording
microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the
extracellular single-unit activity of identified serotonergic neurons.

### • Drug Administration:

- The 5-HT1A agonist 8-OH-DPAT is administered (e.g., intravenously) to induce a characteristic inhibition of neuronal firing.
- WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the 8-OH-DPAT challenge. Doses typically range from 0.003 to 0.1 mg/kg.[2][12]
- Data Acquisition and Analysis: The firing rate of individual neurons is recorded before and after drug administration. The ability of WAY-100635 to block the 8-OH-DPAT-induced suppression of firing is quantified. WAY-100635 itself should not alter the basal firing rate, confirming its silent antagonist profile at these receptors.[2]





Click to download full resolution via product page

Workflow for in vivo electrophysiology.

## Behavioral Studies: Antagonism of 8-OH-DPAT-Induced Behaviors

This set of protocols evaluates the in vivo potency and efficacy of WAY-100635 in blocking behavioral responses mediated by 5-HT1A receptor activation.

- Animals: Studies are typically conducted in rats or mice.
- Drug Administration: WAY-100635 is administered (commonly subcutaneously) at various doses (e.g., 0.003 - 0.1 mg/kg) prior to the administration of 8-OH-DPAT.[2]



#### Behavioral Models:

- 8-OH-DPAT-Induced Hypothermia: Core body temperature is measured at regular intervals after drug administration. 8-OH-DPAT induces a drop in body temperature, which is antagonized by WAY-100635. The ID<sub>50</sub> (the dose required to inhibit 50% of the maximum effect) is calculated.[2]
- "5-HT Syndrome": Animals are observed for characteristic behaviors induced by 8-OH-DPAT, such as flat body posture, forepaw treading, and head weaving. The ability of WAY-100635 to block the expression of these behaviors is scored.[1]
- Radial Arm Maze: This task assesses spatial working memory. 8-OH-DPAT impairs performance, and the reversal of this impairment by WAY-100635 is measured.[13]
- Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, doseresponse curves) to determine the minimum effective dose and ID<sub>50</sub> of WAY-100635.[2]

### **Positron Emission Tomography (PET) Imaging**

Radiolabeled WAY-100635 (e.g., [11C]WAY-100635) is used to visualize and quantify 5-HT1A receptors in the living human brain.

- Radioligand Synthesis: [11C]WAY-100635 is synthesized with high specific activity.
- Subject Protocol:
  - A transmission scan is performed for attenuation correction, followed by intravenous injection of the radioligand.
  - Dynamic 3D PET scans are acquired over a period of 60-90 minutes.[14]
  - Arterial blood sampling may be performed to measure the concentration of the radioligand in plasma for full kinetic modeling.
- Image Analysis:
  - Regions of interest (ROIs) are drawn on co-registered MRI scans for anatomical reference.



- Time-activity curves are generated for each ROI.
- The binding potential (BP), an index of receptor density and affinity, is calculated using kinetic modeling or reference tissue models (using the cerebellum as a reference region, which has a very low density of 5-HT1A receptors).[14][15] High binding is typically observed in the cerebral cortex, hippocampus, and raphe nuclei.[14]

### Conclusion

**WAY-100635 maleate** is a critical pharmacological tool with a well-defined dual-action profile as a 5-HT1A silent antagonist and a D4 full agonist. This complex pharmacology underscores the importance of using appropriate doses and control experiments to dissect the specific receptor contributions to observed effects. The data and protocols summarized in this guide are intended to provide researchers with a thorough understanding of WAY-100635, facilitating its effective use in advancing the fields of neuroscience and drug discovery.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100635 powder 634908-75-1 [sigmaaldrich.com]
- 4. WAY-100635 is a potent dopamine D4 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bocsci.com [bocsci.com]
- 7. WAY-100635 maleate salt | CAS:634908-75-1 | 5-hydroxytryptamine1A antagonist | High Purity | Manufacturer BioCrick [biocrick.com]



- 8. axonmedchem.com [axonmedchem.com]
- 9. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Localization of 5-HT1A receptors in the living human brain using [carbonyl-11C]WAY- 100635: PET with anatomic standardization technique PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. direct.mit.edu [direct.mit.edu]
- To cite this document: BenchChem. [WAY-100635 Maleate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683584#way-100635-maleate-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com